(Z)-ethyl 2-((5-nitrothiophene-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound (Z)-ethyl 2-((5-nitrothiophene-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a structurally complex heterocyclic molecule featuring a benzo[d]thiazole core. Key functional groups include a 5-nitrothiophene-2-carbonyl moiety, a prop-2-yn-1-yl substituent, and an ethyl ester group at position 5. The (Z)-configuration of the imino group suggests specific stereoelectronic interactions that influence its reactivity and molecular packing.
Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL for refinement . Though direct pharmacological data for this compound is unavailable, structurally related thiazole derivatives in Pharmacopeial Forum entries (e.g., thiazol-5-ylmethyl carbamates) highlight the therapeutic relevance of such scaffolds .
Properties
IUPAC Name |
ethyl 2-(5-nitrothiophene-2-carbonyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-3-9-20-12-6-5-11(17(23)26-4-2)10-14(12)28-18(20)19-16(22)13-7-8-15(27-13)21(24)25/h1,5-8,10H,4,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLUNWWKSAJVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((5-nitrothiophene-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS Number: 1321952-47-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 419.5 g/mol. The compound features a complex structure that includes a thiazole ring and a nitrothiophene moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that derivatives of compounds containing the nitrothiophene structure exhibit significant antimicrobial properties. For instance, thiosemicarbazones derived from 5-nitrothiophene have demonstrated effective antiamoebic activity against Entamoeba histolytica, with an IC50 value of approximately 2.56 µM .
-
Antioxidant Activity
- Compounds similar to (Z)-ethyl 2-((5-nitrothiophene-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole have been evaluated for their antioxidant properties. The presence of electron-withdrawing groups such as nitro groups enhances the radical scavenging ability of these compounds, making them potential candidates for antioxidant therapies.
- Urease Inhibition
-
Cytotoxicity and Antitumor Activity
- Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For example, research on indolylacrylamide derivatives has revealed their ability to induce apoptosis in hepatocellular carcinoma cells through the activation of caspases and modulation of cell cycle regulators .
The mechanisms underlying the biological activities of (Z)-ethyl 2-((5-nitrothiophene-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole can be attributed to:
- Interaction with Enzymes : The compound may inhibit critical enzymes involved in metabolic pathways or pathogen survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Data Tables
| Biological Activity | IC50/Effect | Reference |
|---|---|---|
| Antiamoebic Activity | 2.56 µM | |
| Urease Inhibition | More active than standard | |
| Cytotoxicity (HeLa Cells) | Induces apoptosis |
Case Studies
- Antiamoebic Activity Study : A study focused on thiosemicarbazones derived from 5-nitrothiophene demonstrated significant antiamoebic activity, suggesting that structural modifications could enhance efficacy against E. histolytica.
- Cytotoxicity Evaluation : Research on indolyl derivatives indicated that specific structural features led to increased apoptosis in cancer cell lines, highlighting the potential for developing new anticancer agents based on similar scaffolds.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The incorporation of the nitro group is often associated with enhanced antibacterial activity. This compound may serve as a lead structure for developing new antibiotics or antifungal agents .
- Anti-inflammatory Effects : Research on related thiazole compounds suggests potential anti-inflammatory effects. These compounds can inhibit specific pathways involved in inflammation, making them candidates for treating inflammatory diseases .
- Cancer Research : The structural characteristics of this compound may allow it to interact with cancer cell signaling pathways. Compounds that share similar thiazole structures have shown promise in anticancer studies, potentially leading to the development of new chemotherapeutic agents .
Agricultural Applications
- Pesticide Development : The biological activity of (Z)-ethyl 2-((5-nitrothiophene-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suggests it may be effective against agricultural pests. Its application could lead to the development of novel pesticides that are both effective and environmentally friendly .
Biological Research
- Enzyme Inhibition Studies : The compound can be utilized in research aimed at understanding enzyme inhibition mechanisms. By studying its interactions with specific enzymes, researchers can gain insights into its potential therapeutic roles .
- Cellular Signaling Pathway Investigations : Given its complex structure, this compound may influence various cellular signaling pathways. Investigating these effects can contribute to a broader understanding of its biological implications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s closest analogs include thiazole-based molecules with variations in substituents and electronic profiles. Key comparisons are summarized below:
Key Differences and Implications
- Substituent Reactivity : The nitro group in the target compound contrasts with the hydroxy or ureido groups in Pharmacopeial Forum analogs, suggesting divergent reactivity (e.g., nitro reduction vs. hydrogen bonding) .
- Electronic Effects : The 5-nitrothiophene moiety enhances electrophilicity compared to the electron-rich isopropylthiazole groups in PF 43(1) compounds, which may influence binding to biological targets .
Crystallographic Insights
Crystal structure analysis using SHELX programs (e.g., SHELXL, SHELXT) reveals that the Z-configuration and nitro group orientation in the target compound likely stabilize intramolecular interactions, such as π-stacking or dipole-dipole forces . By contrast, thiazol-5-ylmethyl carbamates often exhibit extended conformations due to hydrogen-bonding networks involving hydroxy and ureido groups .
Research Findings and Discussion
Pharmacological Potential
Thiazole derivatives in Pharmacopeial Forum demonstrate broad biological activity, including antimicrobial and enzyme-inhibitory properties .
Computational and Experimental Tools
- Structure Determination : SHELXL and SHELXT enable precise refinement of crystallographic data, critical for confirming the Z-configuration and nitro group placement .
- Comparative Analysis : Programs like ORTEP-3 and WinGX facilitate visualization of structural differences between the target compound and its analogs .
Q & A
Q. Advanced: How can reaction conditions be optimized for higher stereochemical control?
Methodological Answer:
- Temperature Modulation : Lower temperatures (0–5°C) during imine formation to favor (Z)-isomer stereoselectivity .
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency in nitrothiophene conjugation .
- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions, as demonstrated in analogous syntheses .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent polarity, reaction time) to maximize yield .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), nitro groups (deshielded carbons ~δ 150 ppm), and propargyl protons (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. Advanced: How can X-ray crystallography resolve stereochemical ambiguities in the (Z)-configuration?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH) .
- Density Functional Theory (DFT) : Compare experimental bond angles/distances with computational models to validate the (Z)-isomer .
- Synchrotron Radiation : High-resolution data collection for precise electron density mapping of the imine group .
Basic: What biological activities are hypothesized for similar benzothiazole derivatives?
Methodological Answer:
- Anticancer Activity : Thiazole derivatives inhibit kinases (e.g., GSK-3β) via competitive binding to ATP pockets .
- Antimicrobial Effects : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) against pathogens .
- Enzyme Modulation : Propargyl groups enable click chemistry for targeted drug delivery .
Q. Advanced: How to design enzyme inhibition assays to evaluate its mechanism?
Methodological Answer:
- In Vitro Kinase Assays : Use fluorescent ATP analogs (e.g., ADP-Glo™) to quantify inhibition of kinases like EGFR or CDK2 .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzyme targets .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores .
Basic: What are common synthetic impurities, and how are they mitigated?
Methodological Answer:
- By-Products : Unreacted intermediates (e.g., nitrothiophene precursors) detected via TLC. Mitigation: Excess coupling reagents (e.g., EDC/HOBt) .
- Diastereomers : (E)-isomer formation during imine synthesis. Mitigation: Chiral HPLC separation .
- Oxidative By-Products : Propargyl group oxidation to ketones. Mitigation: Inert atmosphere (N₂/Ar) .
Q. Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
- Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays .
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line heterogeneity) .
- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., 48-hour exposure) .
Basic: What roles do substituents (e.g., nitro, propargyl) play in reactivity?
Methodological Answer:
- Nitro Group : Enhances electrophilicity for nucleophilic aromatic substitution and stabilizes charge-transfer complexes .
- Propargyl Group : Enables click chemistry (CuAAC) for bioconjugation and polymer crosslinking .
Q. Advanced: How do substituents influence electronic properties in material science applications?
Methodological Answer:
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of the nitro group .
- DFT Calculations : Map HOMO/LUMO orbitals to predict charge transport in organic semiconductors .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for high-performance material design .
Basic: What computational tools predict the compound’s pharmacokinetics?
Methodological Answer:
Q. Advanced: How to simulate in vivo distribution using molecular dynamics?
Methodological Answer:
- GROMACS/AMBER : Simulate lipid bilayer penetration to predict blood-brain barrier permeability .
- Coarse-Grained Models : Study self-assembly with propargyl-modified carriers for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
